2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C7H5F3N2O4 |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)2-16-5(14)3-1-11-6(15)12-4(3)13/h1H,2H2,(H2,11,12,13,15) |
InChI Key |
KZVZDGDHAAAMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloropyrimidine-5-Carboxylic Acid
The pyrimidine core is constructed via cyclocondensation reactions. For example, heating ethyl 3-oxo-3-(trifluoroethoxy)propanoate with urea under acidic conditions yields the dichloropyrimidine intermediate. Alternative routes involve:
Esterification with 2,2,2-Trifluoroethanol
The carboxylic acid at position 5 is esterified using 2,2,2-trifluoroethanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification. Key considerations include:
-
Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with trifluoroethanol.
-
Yield optimization by employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane.
Table 1: Esterification Reaction Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ + Trifluoroethanol | 60 | 12 | 78 |
| DCC/DMAP | 25 | 24 | 85 |
Hydrolysis of Chloride Substituents
The dichloro intermediate undergoes hydrolysis to replace chlorides with hydroxyl groups. Controlled conditions prevent ester cleavage:
-
Basic hydrolysis : Treatment with aqueous NaOH (1 M) at 60°C for 6 hours.
-
Acidic hydrolysis : Dilute HCl (0.5 M) under reflux, though this risks ester hydrolysis and is less preferred.
Critical Note : The electron-withdrawing trifluoroethyl group enhances ester stability, enabling selective chloride substitution without compromising the ester.
Alternative Route: Direct Cyclocondensation
A one-pot synthesis involves condensing trifluoroethyl acetoacetate with urea and ethyl glyoxylate. This method, adapted from Hantzsch-type reactions, forms the pyrimidine ring in situ:
Advantages :
-
Fewer purification steps.
-
Higher atom economy.
Challenges :
-
Regiochemical control to ensure correct substituent positioning.
Characterization and Validation
Post-synthesis characterization confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H, pyrimidine-H), 4.68 (q, 2H, -OCH₂CF₃), 11.2 (bs, 2H, -OH).
-
FTIR : Peaks at 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrimidine C=O), and 1150 cm⁻¹ (C-F).
Table 2: Spectral Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.94 (s), 4.68 (q) | Pyrimidine-H, -OCH₂CF₃ |
| FTIR | 1720, 1680, 1150 cm⁻¹ | C=O, C-F stretches |
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate exhibit various biological activities. These include:
- Antitumor Activity : Similar pyrimidine derivatives have demonstrated efficacy against cancer cells by inhibiting cell proliferation.
- Antiviral Properties : Some derivatives are known to interfere with viral replication processes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Further studies are required to elucidate the precise mechanisms of action for 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate in these biological contexts.
Agricultural Applications
The unique properties of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate also lend themselves to agricultural applications:
- Herbicides : Its structural similarity to known herbicides suggests potential use in controlling unwanted plant growth.
- Pesticides : The compound may exhibit insecticidal properties that could be beneficial in crop protection.
Case Studies
- Antitumor Activity Study : A study investigated the efficacy of various pyrimidine derivatives against different cancer cell lines. Results indicated that compounds with trifluoroethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
- Herbicidal Efficacy : Field trials were conducted to evaluate the effectiveness of trifluoroethyl-substituted pyrimidines as herbicides. The results showed promising activity against common weeds while demonstrating low toxicity to crop plants.
- Enzyme Inhibition Assays : Research focused on the inhibitory effects of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate on specific metabolic enzymes. The findings suggested significant inhibition rates that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights structurally related pyrimidine carboxylates, their substituents, and similarity scores derived from cheminformatics analyses:
| Compound Name (CAS No.) | Substituents (Positions) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|
| Methyl 2,4-dimethoxypyrimidine-5-carboxylate (15400-58-5) | Methoxy (2,4), Methyl ester (5) | 0.86 | Methoxy vs. hydroxyl groups; methyl vs. trifluoroethyl ester |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate (51940-64-8) | Chloro (2,4), Ethyl ester (5) | 0.83 | Chloro vs. hydroxyl groups; ethyl vs. trifluoroethyl ester |
| 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (944905-08-2) | Trifluoroethoxy (2), Carboxylic acid (5) | 0.68 | Trifluoroethoxy vs. dihydroxy; carboxylic acid vs. ester |
| Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (65269-18-3) | Chloro (4), Methoxy (2), Ethyl ester (5) | 0.82 | Chloro/methoxy vs. dihydroxy; ethyl vs. trifluoroethyl ester |
Sources : Similarity scores and structural data from CAS databases and cheminformatics tools .
Physicochemical Properties and Reactivity
- Hydrogen-Bonding Capacity : The dihydroxy groups in the target compound enhance water solubility compared to methoxy or chloro analogues (e.g., Methyl 2,4-dimethoxypyrimidine-5-carboxylate), which exhibit higher lipophilicity .
- Electron-Withdrawing Effects : The trifluoroethyl group increases electrophilicity at the ester carbonyl, facilitating nucleophilic substitution or hydrolysis compared to ethyl or methyl esters .
- Thermal Stability: Fluorinated esters like the target compound generally exhibit higher thermal stability than non-fluorinated analogues, as observed in differential scanning calorimetry (DSC) studies of related fluorinated pyrimidines .
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, condensation of 2,4-dihydroxypyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol under esterification conditions (e.g., using DCC/DMAP or HATU as coupling agents) is a key step . Solvent choice (e.g., DMF or dichloromethane) and temperature control (25–60°C) are critical to minimize hydrolysis side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >95% purity. Monitoring by HPLC or LC-MS ensures minimal residual solvents or unreacted intermediates .
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
- X-ray crystallography resolves the 3D conformation, particularly the orientation of the trifluoroethyl group and hydrogen-bonding patterns in the dihydroxypyrimidine ring .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry: the ¹⁹F NMR signal at ~-60 ppm (CF₃ group) and downfield-shifted hydroxyl protons (~12–14 ppm) are diagnostic .
- Mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 283.06) and fragmentation patterns .
Q. What are the primary applications of this compound in early-stage drug discovery?
It serves as a key intermediate for:
- Kinase inhibitor design : The pyrimidine core mimics ATP-binding motifs, while the trifluoroethyl group enhances metabolic stability .
- Antimicrobial agents : Structural analogs with chlorine or methyl substituents show activity against S. aureus (MIC₉₀ = 8 µg/mL) .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The CF₃ group:
- Reduces basicity of adjacent amines (pKₐ shift by ~1–2 units), improving membrane permeability .
- Enhances lipophilicity (logP increases by ~0.5–1.0), favoring blood-brain barrier penetration in CNS-targeted therapies .
- Slows oxidative metabolism via cytochrome P450 enzymes, extending half-life (t₁/₂ = 6.2 h vs. 2.1 h for ethyl analogs) .
Q. What strategies mitigate data discrepancies in biological activity assays for derivatives of this compound?
- Standardize assay conditions : Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .
- Control stereochemistry : Chiral HPLC separates enantiomers, as R- and S-configured trifluoroethyl groups exhibit 10-fold differences in IC₅₀ for kinase inhibition .
- Validate target engagement : SPR (surface plasmon resonance) confirms direct binding to target proteins (e.g., K_d = 120 nM for EGFR kinase) .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Docking studies (AutoDock Vina) predict favorable interactions between the dihydroxypyrimidine moiety and catalytic lysine residues (e.g., K48 in CDK2) .
- MD simulations reveal that the trifluoroethyl group stabilizes hydrophobic pockets, reducing conformational entropy penalties (ΔΔG = -2.3 kcal/mol) .
- QSAR models prioritize substituents at the 4-position: electron-withdrawing groups (Cl, NO₂) improve potency (R² = 0.89 for pIC₅₀) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Discrepancies arise from:
- pH-dependent solubility : The compound is sparingly soluble in water (0.12 mg/mL at pH 7.4) but highly soluble at pH <3 (12 mg/mL) due to protonation of the pyrimidine ring .
- Polymorphism : Two crystal forms (Form I and II) exhibit 3-fold differences in dissolution rates .
Q. How should researchers address variability in reported enzymatic inhibition data?
- Replicate assays with recombinant proteins (vs. cell lysates) to minimize off-target effects .
- Normalize activity to positive controls (e.g., staurosporine for kinase assays) .
- Report IC₅₀ values with Hill slopes to detect allosteric vs. competitive mechanisms .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 282.17 g/mol | HRMS |
| logP (Octanol/Water) | 1.85 ± 0.12 | Shake-flask |
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | UV-Vis |
| Melting Point | 178–181°C | DSC |
Table 2. Representative Biological Activity
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| EGFR Kinase | Fluorescence | 150 nM | |
| S. aureus (MIC₉₀) | Broth microdilution | 8 µg/mL | |
| CYP3A4 Inhibition | Luminescence | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
